methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure It belongs to the class of pyrrolidine carboxylates and is characterized by the presence of a chlorophenyl group, a dimethyl group, and a propylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Addition of the Dimethyl and Propylcarbamoyl Groups: These groups are typically added through alkylation and carbamoylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S,5R)-5-(2-bromophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different halogen substituents, such as bromine or fluorine.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(propylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-5-10-20-16(22)13-11-18(2,17(23)24-4)21(3)15(13)12-8-6-7-9-14(12)19/h6-9,13,15H,5,10-11H2,1-4H3,(H,20,22)/t13-,15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBODNZECODQRM-YEWWUXTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(N(C1C2=CC=CC=C2Cl)C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1C[C@@](N([C@H]1C2=CC=CC=C2Cl)C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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